

# 2-Bromo-4'-phenylacetophenone: Technical Safety & Handling Guide[1]

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## Compound of Interest

Compound Name: 2-Bromo-4'-phenylacetophenone

CAS No.: 135-73-9

Cat. No.: B085669

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CAS: 135-73-9 | Formula:

| Mol. [1][2][3][4][5][6] Weight: 275.14 g/mol [3][5]

## Introduction & Application Scope

**2-Bromo-4'-phenylacetophenone** (also known as

-bromo-4-phenylacetophenone or 4-phenylphenacyl bromide) is a potent alkylating agent and a versatile scaffold in medicinal chemistry.[1] It serves as a critical intermediate for introducing the lipophilic biphenyl moiety into heterocycles, particularly via the Hantzsch thiazole synthesis and indole formation.

While invaluable for increasing the metabolic stability and

-stacking potential of drug candidates, this compound presents significant safety challenges.[1] It is a lachrymator (tear-inducing agent) and a corrosive solid.[1][7] This guide synthesizes field-proven handling protocols with rigorous safety data to ensure researcher protection during synthesis.

## Physicochemical Profile

Property	Data	Relevance to Handling
Physical State	Crystalline Solid (Beige/Tan)	Dust generation is the primary exposure vector.[1]
Melting Point	124–129 °C	Stable solid at RT, but heating requires closed systems.
Solubility	DCM, EtOAc, DMSO; Insoluble in	Water alone is ineffective for decontamination; requires organic co-solvents or surfactants.
Reactivity	Strong Electrophile	Reacts violently with strong nucleophiles (amines, thiols).

## Hazard Profiling: The Mechanism of Toxicity

To handle this compound safely, one must understand why it is hazardous. It is not merely an irritant; it is a site-specific alkylating agent.[1]

### The Lachrymatory Mechanism (TRPA1 Activation)

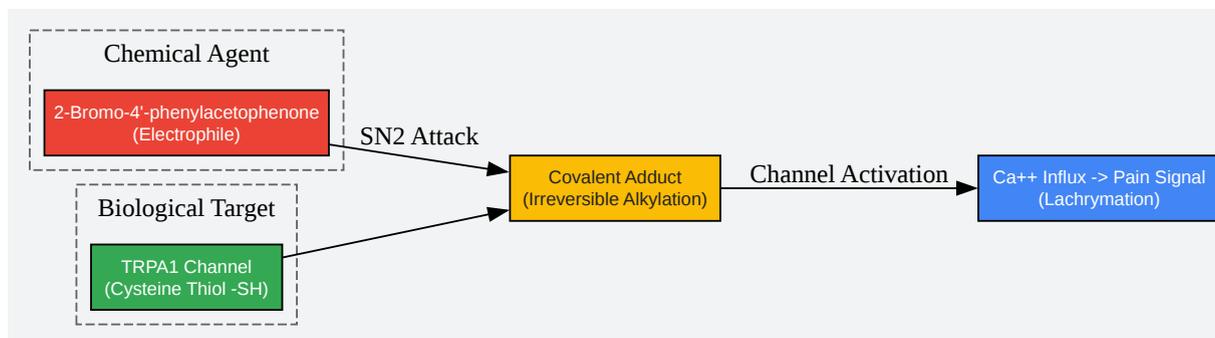
The

-carbon, flanked by a carbonyl group and a bromine atom, is highly electrophilic. Upon contact with mucous membranes (eyes, respiratory tract), the molecule undergoes an irreversible

reaction with cysteine residues on the TRPA1 ion channel (Transient Receptor Potential Ankyrin 1) in sensory nerve endings.

Causality:

- Penetration: The lipophilic biphenyl tail facilitates crossing the cell membrane.
- Alkylation: The bromine is displaced by the thiol (-SH) group of the protein.
- Depolarization: This covalent modification forces the ion channel open, causing an influx of and triggering the sensation of burning/pain.



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Figure 1: Mechanism of action. The molecule targets thiol groups in sensory nerves, causing immediate debilitating pain.

## GHS Classification Summary[1][8][9]

- Signal Word: DANGER
- H314: Causes severe skin burns and eye damage.[6][8]
- H335: May cause respiratory irritation.[1][6][9]
- Lachrymator: (Not a GHS code, but a critical hazard note).

## Engineering Controls & Personal Protective Equipment (PPE)[1][2]

### Glove Selection: The Permeation Fallacy

Standard nitrile examination gloves provide insufficient protection against

-haloketones in solution.[1] The halogenated nature allows rapid permeation.

Glove Material	Breakthrough Time	Recommendation
Latex	< 1 min	DO NOT USE. Rapid degradation.[1]
Thin Nitrile (4 mil)	1–5 mins	Splash protection only. Change immediately upon contact.
Double Nitrile	15–30 mins	Acceptable for solid handling; change frequently.
Laminate (Silver Shield)	> 480 mins	MANDATORY for liquid handling or spill cleanup.

## Ventilation & Weighing Protocols

Never weigh this compound on an open bench. The static charge of the fine powder can cause micro-aerosolization, leading to lab-wide contamination.

- Primary Control: Use a fume hood with a face velocity of 80–100 fpm.
- Static Control: Use an anti-static gun on the spatula and weigh boat before dispensing.
- Solution Transfer: If possible, dissolve the solid directly in the shipping bottle (if tared) or create a stock solution inside the hood before moving to the balance.

## Emergency Response: The "Reactive Quench"

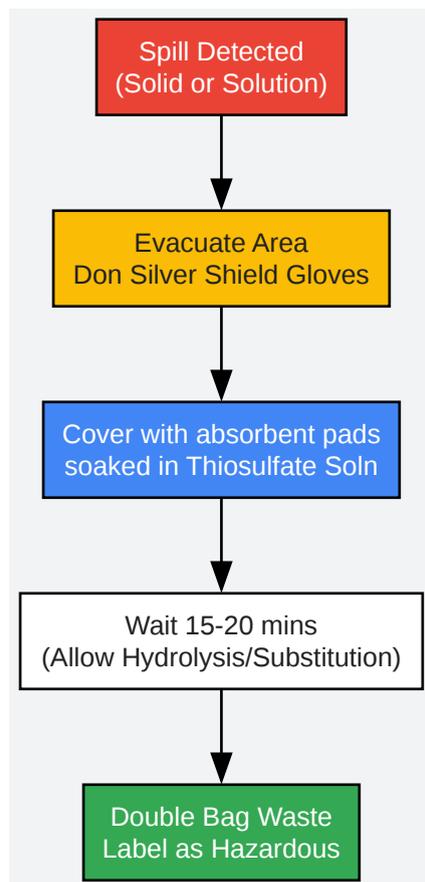
In the event of a spill, simple wiping spreads the lachrymator and increases surface area for sublimation. You must chemically destroy the electrophilic core.

## The Quench Solution (Sulfur-Based Nucleophile)

Prepare a "Decon Solution" in advance if working with >5g scale:

- Composition: 10% Sodium Thiosulfate ( ) + 2% Sodium Carbonate ( ) in water.[1]

- Mechanism: The thiosulfate anion acts as a soft nucleophile, displacing the bromine to form a non-volatile, water-soluble Bunte salt.



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Figure 2: Emergency spill response workflow emphasizing chemical deactivation over physical removal.[1]

## Synthetic Application: Hantzsch Thiazole Synthesis

Objective: Synthesis of 4-([1,1'-biphenyl]-4-yl)thiazol-2-amine derivatives. Rationale: This protocol minimizes exposure by generating the thiazole in a closed vessel and precipitating the product, avoiding column chromatography of the lachrymatory starting material.

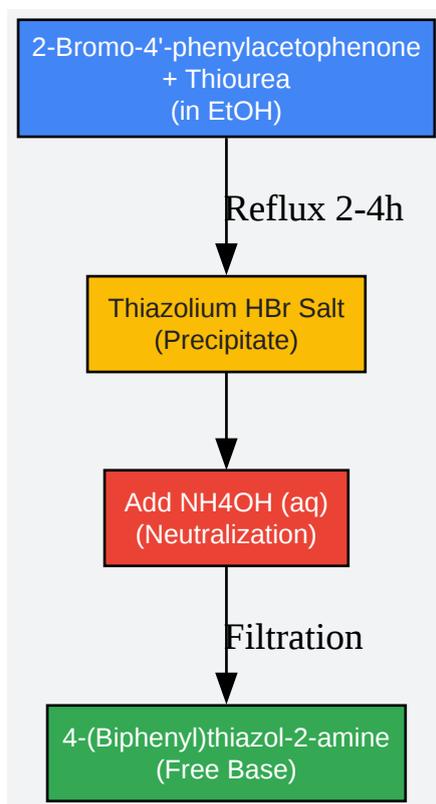
### Reagents

- Substrate: **2-Bromo-4'-phenylacetophenone** (1.0 eq)

- Nucleophile: Thiourea or Thioamide derivative (1.1 eq)[1]
- Solvent: Ethanol (Absolute) or DMF (if solubility is poor)[1]

## Step-by-Step Protocol

- Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
- Charging: Add the thiourea (1.1 eq) and Ethanol.
- Addition: Add **2-Bromo-4'-phenylacetophenone** (1.0 eq) in one portion to the stirring solution.
  - Note: Do not add thiourea to the bromide; adding the bromide to the nucleophile ensures the lachrymator is immediately consumed.
- Reflux: Heat to reflux for 2–4 hours. The solution will typically turn clear, then precipitate the hydrobromide salt of the thiazole.
- Workup (Quenching):
  - Cool to room temperature.
  - Add aqueous Ammonium Hydroxide ( ) dropwise to adjust pH to ~8–9. This liberates the free base thiazole.
  - Safety Check: This step also destroys any unreacted alkyl bromide via ammonolysis.[1]
- Isolation: Filter the precipitate. Wash with cold water and diethyl ether.



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Figure 3: Synthetic workflow for Hantzsch Thiazole formation.[1] The base step ensures destruction of residual bromide.

## Storage & Stability

- Temperature: Store at 2–8°C (Refrigerate).
- Light: Protect from light.[1] The C-Br bond is photolabile; exposure turns the beige solid dark brown/green, releasing gas (corrosive).[1]
- Atmosphere: Store under inert gas (Argon/Nitrogen) if possible to prevent hydrolysis to the -hydroxy ketone.[1]

## References

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## Sources

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